2-(3,5-Difluorophenoxy)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-6(11)3-7(12)5-8/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZVFLTMAEYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624120 | |
| Record name | 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-39-5 | |
| Record name | 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-difluorophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 3,5-difluorophenol with a suitable alkylating agent, followed by carboxylation. One common method includes the use of bromo- or iodo-alkyl derivatives to introduce the methylpropanoic acid moiety . The reaction is usually carried out under basic conditions, such as with sodium hydroxide, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity, while the methylpropanoic acid moiety may influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Comparison with Similar Compounds
Key Observations :
- Halogenation Effects : Brominated (19h) and iodinated (19i) analogs exhibit higher molecular weights and yields (>80%) compared to fluorinated derivatives, likely due to improved electrophilic substitution reactivity .
- Polar Substituents: The cyano-substituted analog (19q) shows moderate yield (64.9%) and may enhance hydrogen-bonding interactions in biological systems .
- Clinical Relevance : Efaproxiral, a dimethylphenyl analog, demonstrates the importance of alkyl substituents in optimizing pharmacokinetics and efficacy .
Physicochemical Properties
- NMR Shifts : The ¹H NMR spectra of fluorinated analogs typically show aromatic proton resonances at δ 6.7–7.4 ppm, while brominated derivatives (e.g., 19h) exhibit downfield shifts (δ 7.4–7.9 ppm) due to electron-withdrawing effects .
- LogP and Solubility: Fluorination reduces LogP (increasing hydrophilicity) compared to chlorinated analogs (e.g., 2-(3,5-dichlorophenoxy)-2-methylpropanoic acid, LogP ~3.2), enhancing aqueous solubility .
Biological Activity
2-(3,5-Difluorophenoxy)-2-methylpropanoic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10F2O3
- Molecular Weight : 216.18 g/mol
- CAS Number : 605680-39-5
The compound features a difluorophenoxy group attached to a branched propanoic acid structure. The presence of fluorine atoms enhances its biological activity and stability, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in these processes. The difluorophenoxy moiety potentially enhances binding affinity to biological targets, contributing to its efficacy in therapeutic applications .
- Analgesic Effects : Its structural characteristics imply potential analgesic properties, making it relevant for pain management therapies .
- Anticancer Activity : Similar compounds have demonstrated significant activity against various cancer cell lines. Ongoing research aims to explore the compound's efficacy as a lead compound in cancer drug development .
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:
- Enzyme Interaction : The compound's ability to interact with enzymes involved in inflammatory responses is being studied through molecular docking and kinetic assays .
- Receptor Binding : Research is ongoing to understand how the compound binds to specific receptors and modulates their activity, which is crucial for its therapeutic effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3,4-Difluorophenoxy)-2-methylpropanoic acid | 605680-38-4 | Similar fluorinated phenoxy group |
| 2-(3,5-Dichlorophenoxy)-2-methylpropanoic acid | 33995-37-8 | Chlorine substituents instead of fluorine |
| 2-(4-Fluorophenoxy)-2-methylpropanoic acid | Not listed | Contains only one fluorine atom |
The presence of two fluorine atoms at specific positions (3 and 5) on the phenyl ring significantly influences its pharmacokinetic properties and receptor interactions compared to similar compounds .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to this compound have shown reduced pro-inflammatory cytokine levels. This suggests that similar mechanisms may be applicable to this compound .
- Cancer Cell Line Studies : In vitro studies have demonstrated that analogs exhibit cytotoxic effects against various cancer cell lines. The specific effects of this compound are currently being evaluated .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(3,5-difluorophenoxy)-2-methylpropanoic acid?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : React 3,5-difluorophenol with a methylpropanoic acid derivative (e.g., methyl 2-bromoisobutyrate) under alkaline conditions to form the ether linkage.
- Step 2 : Hydrolyze the ester group to yield the carboxylic acid.
- Key Considerations : Use anhydrous conditions to avoid side reactions, and monitor reaction progress via TLC or HPLC. Catalysts like potassium carbonate may enhance efficiency .
- Data Table :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | DMF, K₂CO₃, 80°C, 12h | |
| Mitsunobu Reaction | 70–85 | DIAD, PPh₃, THF, RT, 24h |
Q. Which spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns in aromatic regions).
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M-H]⁻ at m/z 258.03).
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediate washing with soap/water for skin contact; eye irrigation stations must be accessible .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading to identify optimal parameters.
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the product from byproducts like unreacted phenol or ester intermediates .
- Data Contradiction Analysis : Conflicting solubility reports (e.g., in DMSO vs. ethanol) can be resolved via phase-solubility studies under controlled pH/temperature .
Q. What in vitro models are suitable for studying its pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for NK1 receptors (implicated in emesis) using radiolabeled ligands (e.g., [³H]-substance P) in HEK293 cells transfected with human NK1 receptors.
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or A549) via MTT assays at concentrations ≤100 µM .
- Key Finding : Structural analogs (e.g., Netupitant intermediates) show sub-micromolar IC₅₀ values in NK1 inhibition, suggesting similar screening frameworks .
Q. How do structural modifications impact metabolic stability and efficacy?
- Methodological Answer :
- Metabolic Profiling : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on hydroxylation or defluorination pathways.
- SAR Studies : Compare difluoro (target compound) vs. trifluoromethyl (Netupitant intermediate) analogs to assess lipophilicity (logP) and membrane permeability using Caco-2 cell monolayers .
- Data Table :
| Derivative | logP | Microsomal Half-life (min) | NK1 IC₅₀ (nM) |
|---|---|---|---|
| 2-(3,5-Difluorophenoxy) | 2.1 | 45 | 320 |
| 2-(3,5-CF₃-Phenoxy) | 3.8 | 22 | 18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
